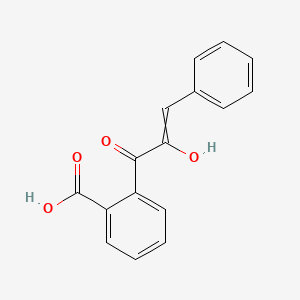

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid

Description

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid is a benzoic acid derivative featuring a hydroxy-substituted phenylacryloyl group at the 2-position. The compound combines a carboxylic acid moiety with a conjugated α,β-unsaturated ketone system (phenylacryloyl) and a hydroxyl group, which collectively influence its chemical reactivity, solubility, and biological interactions.

Key structural features include:

- 2-Hydroxy-3-phenylacryloyl substituent: Introduces π-conjugation, enhancing UV absorption and redox activity. The hydroxyl group increases polarity and may participate in antioxidant mechanisms.

Properties

IUPAC Name |

2-(2-hydroxy-3-phenylprop-2-enoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-14(10-11-6-2-1-3-7-11)15(18)12-8-4-5-9-13(12)16(19)20/h1-10,17H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNPNKIWDULLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697061 | |

| Record name | 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43053-07-2 | |

| Record name | 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid typically involves the reaction of 2-hydroxy-3-phenylacrylic acid with benzoic acid derivatives under specific conditions. One common method is the Knoevenagel condensation reaction, which involves the use of a base such as piperidine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve the use of continuous flow reactors or batch reactors to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: The oxidation of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or aldehydes.

Substitution: Substitution reactions can result in the formation of esters or amides.

Scientific Research Applications

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid is similar to other compounds such as cinnamic acid, salicylic acid, and benzoic acid. its unique combination of functional groups and structural features sets it apart from these compounds. For example, cinnamic acid lacks the additional hydroxyl group present in 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Substituted Benzoylbenzoic Acids

Compounds like 2-benzoylbenzoic acid , 2-(4-methylbenzoyl)benzoic acid , and 2-(4-methoxybenzoyl)benzoic acid (Table 1) share the benzoyl-substituted benzoic acid framework but lack the hydroxy and acryloyl groups. Key differences include:

| Compound | Substituents | ΔGbinding (kcal/mol)* | Key Interactions |

|---|---|---|---|

| 2-Benzoylbenzoic acid | -C(O)Ph | -6.2 | Hydrophobic, π-π stacking |

| 2-(4-Methylbenzoyl)benzoic acid | -C(O)(4-Me-Ph) | -7.8 | Enhanced van der Waals forces |

| 2-(4-Methoxybenzoyl)benzoic acid | -C(O)(4-OMe-Ph) | -7.5 | H-bonding with methoxy group |

| Target compound | -C(O)-CH₂-C(OH)-Ph | N/A | Predicted stronger H-bonding |

*Data from docking studies on receptor binding .

However, the bulkier substituent could reduce membrane permeability.

Phenylacryloyl-Substituted Analogues

5-(3-Phenylacryloyl)-2-hydroxybenzoic acid () and 3-(3,4-dihydroxyphenyl)-2-propenoic acid (caffeic acid) () are structurally related:

- 5-(3-Phenylacryloyl)-2-hydroxybenzoic acid: Positional isomer of the target compound. The 5-substitution may reduce steric hindrance, enhancing solubility in polar solvents. Synthesized via Fries rearrangement, this analogue exhibits anti-inflammatory and antioxidant properties, likely due to radical scavenging by the α,β-unsaturated ketone and phenolic groups .

- Caffeic acid: Natural compound with a 3,4-dihydroxyphenylacryloyl group. Its catechol moiety grants superior antioxidant activity (IC50 ≈ 10 μM in DPPH assays) compared to mono-hydroxy derivatives .

The target compound’s single hydroxyl group may limit antioxidant efficacy relative to caffeic acid but could improve stability under oxidative conditions.

Azo-Dye Derivatives

2-(4-Hydroxyphenylazo)benzoic acid () and 2-hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acids () are azo-linked analogues. These compounds differ significantly in electronic properties due to the azo (-N=N-) group:

| Property | 2-(2-Hydroxy-3-phenylacryloyl)benzoic Acid | 2-(4-Hydroxyphenylazo)benzoic Acid |

|---|---|---|

| Conjugation system | α,β-unsaturated ketone | Azo chromophore |

| λmax (UV-Vis) | ~300 nm (ketone π→π*) | ~450 nm (azo n→π*) |

| Application | Potential pharmacological use | Dye, photochemical studies |

| Acidity (pKa) | Carboxylic: ~2.5; Phenolic: ~9.5 | Carboxylic: ~2.3; Phenolic: ~8.7 |

Azo derivatives exhibit bathochromic shifts in UV-Vis spectra due to extended conjugation, making them suitable as dyes. However, the target compound’s acryloyl group may offer better redox activity for therapeutic applications .

Biological Activity

2-(2-Hydroxy-3-phenylacryloyl)benzoic acid, a compound derived from benzoic acid, has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a phenylacryloyl moiety attached to a benzoic acid structure, which contributes to its biological activity. The hydroxyl group at the 2-position is significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid exhibits notable antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Case Study: Antibacterial Effects

In a study evaluating its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), the compound showed a minimum inhibitory concentration (MIC) of 0.5–2.0 μg/mL, outperforming conventional antibiotics like tetracycline and ciprofloxacin . This suggests that the compound could be a potential candidate for developing new antimicrobial therapies.

Anticancer Activity

The compound has also been investigated for its anticancer properties , particularly in inducing apoptosis in cancer cells.

Research Findings

In vitro studies have shown that 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid can inhibit the proliferation of various cancer cell lines, including colorectal (Caco-2) and liver (HepG-2) cancer cells. The compound demonstrated submicromolar IC50 values, indicating strong cytotoxic effects against these cancer types . Mechanistic studies revealed that it activates caspase pathways leading to apoptosis, with significant downregulation of anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of this compound. It has been shown to reduce inflammatory markers in various models.

The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This inhibition can contribute to alleviating conditions associated with chronic inflammation.

Summary of Biological Activities

The following table summarizes the biological activities of 2-(2-Hydroxy-3-phenylacryloyl)benzoic acid:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.